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Compound of Interest

Compound Name: 2-Bromo-4-nitroimidazole

Cat. No.: B1265489

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-nitroimidazole (CAS No. 65902-59-2), a key intermediate in the synthesis of various
pharmaceutical compounds.[1] This document is intended for researchers, scientists, and drug
development professionals, offering a consolidated resource for the characterization of this
important heterocyclic compound.

Core Spectroscopic Data

The structural integrity and purity of 2-Bromo-4-nitroimidazole can be ascertained through a
combination of spectroscopic techniques. The following tables summarize the key quantitative
data available for this compound.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

IH NMR spectroscopy is crucial for confirming the substitution pattern on the imidazole ring.
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Chemical Shift

Multiplicity Integration Assignment Solvent
(3) ppm
14.14 broad 1H N-H DMSO-de[2]
8.44 singlet 1H C5-H DMSO-ds[2]

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

As of the latest literature review, specific experimental 3C NMR data for 2-Bromo-4-
nitroimidazole has not been prominently reported. However, based on the analysis of similar
nitroimidazole structures, the expected chemical shifts for the carbon atoms are estimated as

follows:
Carbon Atom Expected Chemical Shift () ppm
C2 (C-Br) 120 - 130
C4 (C-NOz) 145 - 155
C5 120 - 130

Note: These are estimated ranges and experimental verification is recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy helps in identifying the key functional groups present in the molecule,
particularly the nitro group and N-H bond.
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Wavenumber (cm~?) Intensity Assignment

~3400 - 3200 Medium-Strong, Broad N-H Stretch

~1550 - 1475 Strong Asymmetric NO2z Stretch[3]
~1360 - 1290 Strong Symmetric NO2 Stretch[3]
~1600 - 1400 Medium C=N and C=C Ring Stretching
~850 - 550 Medium C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the presence of
bromine, a characteristic isotopic pattern is observed.

m/z lon Notes

191 [M]* (with 7°Br) Molecular ion

193 [M]* (with 81Br) Molecular ion

192 [M+H]* (with 7°Br) Protonated molecular ion
194 [M+H]* (with 81Br) Protonated molecular ion

Note: The relative abundance of the M and M+2 peaks is approximately 1:1 due to the natural

isotopic abundance of 7°Br and 8!Br.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
These protocols are generalized and may require optimization based on the specific

instrumentation used.

'H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-nitroimidazole in 0.5-
0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Ensure the sample is fully dissolved.
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 Instrument: A 400 MHz (or higher) NMR spectrometer.

e Parameters:

[¢]

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

[¢]

[e]

Relaxation Delay: 1-2 seconds.

o

Spectral Width: 0-16 ppm.

Reference: The residual solvent peak of DMSO-de (& ~2.50 ppm) is used for calibration.

[¢]

FT-IR Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of 2-
Bromo-4-nitroimidazole (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind
the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

e Instrument: A Fourier-Transform Infrared Spectrometer.

e Parameters:

[¢]

Scan Range: 4000-400 cm~1.

Resolution: 4 cm~1.

[e]

Number of Scans: 16-32 scans.

o

[¢]

Background: A background spectrum of the empty sample compartment or a pure KBr
pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

e Sample Preparation: Dissolve a small amount of 2-Bromo-4-nitroimidazole in a suitable
solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
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 Instrument: A mass spectrometer equipped with an Electrospray lonization (ESI) or Electron
Impact (EI) source.

e Parameters (ESI):

lonization Mode: Positive ion mode is typically used to observe the [M+H]* ion.

o

[¢]

Capillary Voltage: 3-4 kV.

[¢]

Nebulizer Gas (Nz2): Flow rate adjusted for a stable spray.

[e]

Drying Gas (N2): Temperature set to 250-350 °C.

o

Mass Range: Scan from m/z 50 to 500.

Visualization of Spectroscopic Analysis Workflow

The logical flow of acquiring and interpreting spectroscopic data for the characterization of 2-
Bromo-4-nitroimidazole is illustrated in the following diagram.
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Caption: Workflow for the spectroscopic characterization of 2-Bromo-4-nitroimidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-nitroimidazole: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265489#spectroscopic-data-for-2-bromo-4-
nitroimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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